1-Salicylate glucuronide

描述

Synthesis Analysis

The synthesis of salicyl glucuronides involves the conjugation of salicylic acid with glucuronic acid. This process occurs predominantly in the liver and kidneys, where the enzyme UDP-glucuronosyltransferase is active. The biosynthesis of salicyl glucuronides provides a sensitive measure of the capacity of tissues to form glucuronic acid conjugates, with the formation of salicyl acyl glucuronide and salicyl phenolic glucuronide being the primary products. These products can be detected using specific and sensitive methods, highlighting the tissue's ability to synthesize glucuronides (Schachter, Kass, & Lannon, 1959).

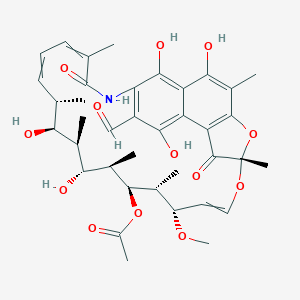

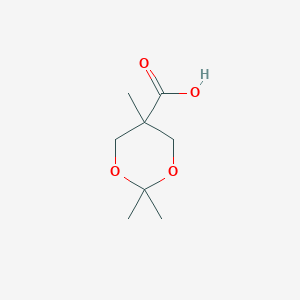

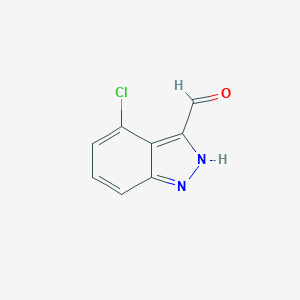

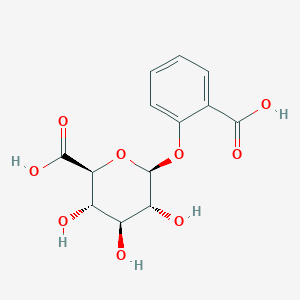

Molecular Structure Analysis

The molecular structure of salicylate glucuronides is characterized by the presence of a glucuronic acid moiety linked to salicylic acid. This linkage occurs through an ester bond (in the case of salicyl acyl glucuronide) or an ether bond (in the case of salicyl phenolic glucuronide), which significantly impacts the molecule's solubility and its excretion from the body. The acyl glucuronides, in particular, are known for their reactivity and the ability to undergo hydrolysis, which can lead to the release of the aglycone and free glucuronic acid.

Chemical Reactions and Properties

Salicyl glucuronides are involved in several chemical reactions, notably their ability to undergo hydrolysis under physiological conditions, leading to the release of salicylic acid and glucuronic acid. The acyl glucuronide form is particularly reactive, capable of acylating proteins via transesterification reactions, suggesting a potential mechanism for the biological activity or toxicity of some compounds (van Breemen & Fenselau, 1985).

科研应用

Enhancing Renal Glucuronide Conjugation : Salicylate administration selectively enhances renal glucuronide conjugation, which promotes rapid metabolism and elimination of circulating phenols. This mechanism could potentially benefit humans in managing phenol levels in the body (Diamond et al., 1982).

Covalent Attachment to Tissue Macromolecules : Salicyl acyl glucuronide (SAG) reactivity provides a mechanism for covalent attachment of the salicylic acid moiety of aspirin to tissue macromolecules, in addition to its well-known acetylating capacity. This indicates a broader range of interactions of salicylic acid with bodily tissues (Dickinson et al., 1994).

Influence on Pharmacologic Effects : The co-administration of salicylamide and sodium salicylate in healthy adults leads to decreased glucuronide formation. This reduction potentially enhances their pharmacologic effects, suggesting an interaction that could be significant in drug therapy (Levy & Procknal, 1968).

Urine Analysis for Drug Metabolism : An ion exchange column with n-acetyl glucuronic acid has been used to detect glucose in the urine of rats receiving salicylates. This method helps in understanding the metabolism of salicylates in organisms (Quilley & Smith, 1952).

Prevention of Urinary Calculi : Salicylamide and acetylsalicylic acid have been shown to effectively prevent the recurrence of calcium-containing urinary calculi, suggesting a potential benefit in preventing catheter incrustation (Prien & Walker, 1956).

Synthesis in Various Organs : Salicyl glucuronides can be synthesized in slices of various organs, including the gastrointestinal tract, liver, kidney, urinary bladder, lung, and spleen, highlighting its wide-ranging biosynthesis within the body (Schachter et al., 1959).

性质

IUPAC Name |

(2S,3S,4S,5R,6S)-6-(2-carboxyphenoxy)-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O9/c14-7-8(15)10(12(19)20)22-13(9(7)16)21-6-4-2-1-3-5(6)11(17)18/h1-4,7-10,13-16H,(H,17,18)(H,19,20)/t7-,8-,9+,10-,13+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSCWDKKMLIQCMR-CDHFTJPESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)OC2C(C(C(C(O2)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)C(=O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20227737 | |

| Record name | 1-Salicylate glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20227737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 1-Salicylate glucuronide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0010313 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

1-Salicylate glucuronide | |

CAS RN |

7695-70-7 | |

| Record name | Salicylic acid phenolic glucuronide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7695-70-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Salicylate glucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007695707 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Salicylate glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20227737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。